molecular formula C18H24ClNO5 B14678241 Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride CAS No. 35685-99-5

Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride

Katalognummer: B14678241
CAS-Nummer: 35685-99-5
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: SEBDTJKKGOYEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .

Wirkmechanismus

The mechanism of action of Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Furo(2,3-f)-1,4-benzodioxin-8-carboxylic acid, 7-methyl-, diethylaminoethyl ester, hydrochloride include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. This compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

35685-99-5

Molekularformel

C18H24ClNO5

Molekulargewicht

369.8 g/mol

IUPAC-Name

2-(diethylamino)ethyl 7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H23NO5.ClH/c1-4-19(5-2)8-9-23-18(20)15-12(3)13-6-7-14-17(16(13)24-15)22-11-10-21-14;/h6-7H,4-5,8-11H2,1-3H3;1H

InChI-Schlüssel

SEBDTJKKGOYEOQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C1=C(C2=C(O1)C3=C(C=C2)OCCO3)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.